

# Introduction: Clarifying the Subject Compound

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *N*-(3-aminonaphthalen-1-yl)acetamide

Cat. No.: B1519925

[Get Quote](#)

This guide provides a comprehensive technical overview of Alectinib, a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. It is critical to note that the provided query, CAS number 721970-24-7, is listed in several chemical databases as 1-Acetamido-3-aminonaphthalene[1][2][3][4][5]. However, the request for an in-depth guide on mechanism, pathways, and hazards aligns with the extensive research and clinical data available for the pharmaceutical compound Alectinib, which is correctly identified by CAS Number 1256580-46-7[6][7][8]. Therefore, this document will focus exclusively on Alectinib to provide the most relevant and valuable information for researchers in drug development.

Alectinib (marketed as Alecensa®) is a cornerstone in the targeted therapy of non-small-cell lung cancer (NSCLC)[9][10]. Its development was driven by the need to overcome resistance to first-generation inhibitors like crizotinib and to provide a therapeutic agent with significant central nervous system (CNS) penetration[10][11]. This guide synthesizes preclinical data and established safety protocols to serve as a foundational resource for laboratory professionals working with this compound.

## Physicochemical and Pharmacokinetic Properties

Alectinib is an orally bioavailable tyrosine kinase inhibitor.[11] Its fundamental properties are crucial for designing both in vitro and in vivo experiments. Key pharmacokinetic parameters underscore its clinical efficacy, including a long plasma half-life and metabolism primarily through the CYP3A4 enzyme to its active metabolite, M4.[9][11]

| Property          | Value                                                                                                                                                         | Source  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| IUPAC Name        | 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile                                             | [8]     |
| CAS Number        | 1256580-46-7 (Alectinib);<br>1256589-74-8 (Alectinib HCl)                                                                                                     | [7][8]  |
| Molecular Formula | C <sub>30</sub> H <sub>34</sub> N <sub>4</sub> O <sub>2</sub> (Alectinib);<br>C <sub>30</sub> H <sub>35</sub> ClN <sub>4</sub> O <sub>2</sub> (Alectinib HCl) | [7][12] |
| Molecular Weight  | 482.6 g/mol (Alectinib); 519.09 g/mol (Alectinib HCl)                                                                                                         | [7][12] |
| pKa               | 7.05                                                                                                                                                          | [9]     |
| Metabolism        | Primarily via hepatic CYP3A4 to active metabolite M4                                                                                                          | [9][11] |
| Plasma Half-life  | Alectinib: ~32.5 hours; Active Metabolite (M4): ~30.7 hours                                                                                                   | [9]     |
| Excretion         | ~98% via feces (84% as unchanged Alectinib)                                                                                                                   | [9]     |

## Core Mechanism of Action: ALK and RET Kinase Inhibition

Alectinib functions as a highly selective, ATP-competitive inhibitor of the ALK tyrosine kinase. [10][13] In a specific subset of NSCLC, a chromosomal rearrangement creates a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein.[10] This oncogenic driver promotes tumor cell proliferation and survival by activating several downstream signaling cascades.

Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and subsequent activation.[11][13] This action effectively abrogates the key

signaling pathways responsible for tumor growth.

Key Downstream Pathways Inhibited by Alectinib:

- PI3K/AKT/mTOR Pathway: Blocking this cascade suppresses cell growth and survival signals, ultimately inducing apoptosis (programmed cell death).[9][10]
- JAK/STAT Pathway: Interruption of STAT3 signaling impacts cell survival and proliferation.[9][10]
- RAS-MAPK Pathway: Inhibition of this pathway reduces mitogenic signals, thereby controlling cell proliferation.[10][13]

In addition to its primary target, Alectinib demonstrates inhibitory activity against the RET proto-oncogene, a target implicated in other cancers.[9][11][14][15]



[Click to download full resolution via product page](#)

Caption: Alectinib blocks ATP binding to the ALK fusion protein, inhibiting downstream signaling.

## Preclinical Experimental Protocols

Characterizing the potency and efficacy of Alectinib requires robust and reproducible assays. Below are standard methodologies employed in preclinical drug development.

### Cell-Free Kinase Inhibition Assay

This assay provides a direct measure of the compound's inhibitory activity against the purified kinase enzyme, yielding a quantitative  $IC_{50}$  value.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for a radiometric cell-free kinase inhibition assay.

Detailed Methodology:

- Reagent Preparation:
  - Prepare a 2X solution of recombinant human ALK kinase domain in kinase reaction buffer.
  - Perform a serial dilution of Alectinib in DMSO, followed by a final dilution in kinase buffer to create 2X compound solutions.
  - Prepare a 2X solution of a suitable substrate peptide (e.g., poly-Glu, Tyr) in kinase buffer.
  - Prepare a 2X ATP solution containing  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
- Reaction Incubation:
  - In a 96-well plate, add equal volumes of the 2X ALK enzyme solution and the 2X Alectinib solution. Incubate for 10-15 minutes at room temperature to allow for compound binding.
  - Initiate the kinase reaction by adding the 2X substrate/ $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  mixture.
  - Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).  
[\[10\]](#)
- Reaction Termination and Detection:
  - Stop the reaction by adding a concentrated EDTA solution.
  - Spot a portion of the reaction mixture onto phosphocellulose paper.
  - Wash the paper multiple times in phosphoric acid to remove unincorporated  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
  - Measure the remaining radioactivity on the paper using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of inhibition for each Alectinib concentration relative to a DMSO vehicle control.
  - Plot the percent inhibition against the log of the Alectinib concentration and fit the data to a four-parameter logistic equation to determine the  $\text{IC}_{50}$  value.

## Cell-Based Anti-Proliferative Assay

This assay measures the compound's ability to inhibit the growth of cancer cell lines that are dependent on ALK signaling.

Methodology:

- **Cell Culture:** Culture an ALK-positive NSCLC cell line (e.g., H3122) in appropriate media under standard conditions (37°C, 5% CO<sub>2</sub>).
- **Cell Plating:** Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of Alectinib or a vehicle control (DMSO).
- **Incubation:** Incubate the plates for 72 hours.
- **Viability Assessment:** Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin, which quantifies ATP content or metabolic activity, respectively.
- **Data Analysis:** Normalize the data to the vehicle control and plot against the log of compound concentration to determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

## Safety and Hazard Profile

As a potent bioactive compound, Alectinib and its hydrochloride salt must be handled with appropriate caution in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[\[6\]](#)[\[7\]](#)[\[8\]](#)

## GHS Hazard Classification

| Hazard Class                                       | Category | Hazard Statement                                                        |
|----------------------------------------------------|----------|-------------------------------------------------------------------------|
| Germ Cell Mutagenicity                             | 2        | H341: Suspected of causing genetic defects                              |
| Reproductive Toxicity                              | 2        | H361: Suspected of damaging fertility or the unborn child               |
| Specific Target Organ Toxicity (Repeated Exposure) | 2        | H373: May cause damage to organs through prolonged or repeated exposure |

Source(s):[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, especially when working with the powdered form to avoid dust formation.[\[6\]](#)[\[7\]](#)
- Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[\[6\]](#)[\[12\]](#)
- Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[\[6\]](#)[\[12\]](#)
- Skin and Body Protection: Wear a lab coat. For larger quantities or risk of splash, wear impervious clothing.[\[6\]](#)[\[12\]](#)
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

## First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[\[6\]](#)[\[7\]](#)

- Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[\[6\]](#)[\[12\]](#)
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[\[6\]](#)[\[12\]](#)
- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[\[6\]](#)[\[12\]](#)

## Storage and Disposal

- Storage: Keep the container tightly closed in a dry, well-ventilated place. Recommended storage temperature is often -20°C for long-term stability.[\[7\]](#)
- Disposal: Dispose of waste material at an approved hazardous waste treatment facility. Follow all federal, state, and local environmental regulations.[\[8\]](#)[\[12\]](#)

## Conclusion

Alectinib is a highly potent and selective ALK inhibitor with a well-defined mechanism of action and significant clinical utility in oncology. For research professionals, a thorough understanding of its biochemical function, proper handling procedures, and associated hazards is paramount. The protocols and data presented in this guide serve as a foundational reference for the safe and effective use of Alectinib in a preclinical research environment, enabling further investigation into its therapeutic potential and the development of next-generation targeted therapies.

## References

- Alectinib - Wikipedia. (Source: Wikipedia) [\[Link\]](#)
- Understanding the ALECENSA® (alectinib) mechanism of action. (Source: alecensa.com) [\[Link\]](#)
- Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (Source: PubMed Central) [\[Link\]](#)
- What is the mechanism of Alectinib Hydrochloride? (Source: Patsnap Synapse) [\[Link\]](#)

- MATERIAL SAFETY DATA SHEETS ALECTINIB. (Source: Cleancem Laboratories) [[Link](#)]
- CAS 721970-24-7 | 1-Acetamido-3-aminonaphthalene Supplier. (Source: RCLS) [[Link](#)]
- ALECENSA® (alectinib) safety profile. (Source: alecensa.com) [[Link](#)]
- Chemical Product Details - 1-ACETAMIDO-3-AMINONAPHTHALENE. (Source: Advanced Technology & Industrial Co., Ltd.) [[Link](#)]
- 721970-24-7 | Acetamide,n-[3-amino-1-naphthyl]-. (Source: AA Blocks) [[Link](#)]
- BC Cancer Protocol Summary for Treatment of ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC) with Alectinib. (Source: BC Cancer) [[Link](#)]
- Clinical Activity of Alectinib in Advanced RET-Rearranged Non-Small Cell Lung Cancer. (Source: Journal of Thoracic Oncology) [[Link](#)]
- Alectinib in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases. (Source: ResearchGate) [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. theclinivex.com [theclinivex.com]
- 2. guidechem.com [guidechem.com]
- 3. Chemical Product Details [advtechind.com]
- 4. 1-Acetamido-3-aminonaphthalene | 721970-24-7 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. apexbt.com [apexbt.com]

- 8. [cdn.caymanchem.com](https://cdn.caymanchem.com) [[cdn.caymanchem.com](https://cdn.caymanchem.com)]
- 9. [Alectinib - Wikipedia](https://en.wikipedia.org) [[en.wikipedia.org](https://en.wikipedia.org)]
- 10. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 11. [Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [cleanchemlab.com](https://cleanchemlab.com) [[cleanchemlab.com](https://cleanchemlab.com)]
- 13. [What is the mechanism of Alectinib Hydrochloride?](https://synapse.patsnap.com) [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 14. [Understanding the ALECENSA® \(alectinib\) mechanism of action](https://alecensa.com) [[alecensa.com](https://alecensa.com)]
- 15. [Clinical Activity of Alectinib in Advanced RET-Rearranged Non-Small Cell Lung Cancer - PubMed](https://pubmed.ncbi.nlm.nih.gov) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Introduction: Clarifying the Subject Compound]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519925#cas-number-721970-24-7-properties-and-hazards>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

